molecular formula C12H13N3O B1481445 6-(Benzyl(methyl)amino)pyridazin-3-ol CAS No. 2091637-48-6

6-(Benzyl(methyl)amino)pyridazin-3-ol

Cat. No.: B1481445
CAS No.: 2091637-48-6
M. Wt: 215.25 g/mol
InChI Key: WIGPYGLFNDYNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzyl(methyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(Benzyl(methyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition can lead to increased levels of these cyclic nucleotides, thereby affecting various cellular processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of phosphodiesterase enzymes by this compound can result in elevated levels of cAMP and cGMP, which are crucial second messengers in cell signaling pathways . These changes can affect processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of phosphodiesterase enzymes, inhibiting their activity and preventing the breakdown of cyclic nucleotides . Additionally, this compound may interact with other proteins and receptors, leading to changes in gene expression and cellular responses. These interactions can result in the modulation of various physiological processes, including inflammation, vasodilation, and neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in in vitro and in vivo studies. Research has shown that pyridazine derivatives, including this compound, can exhibit long-term effects on cellular function . These effects may include sustained inhibition of phosphodiesterase enzymes and prolonged elevation of cyclic nucleotide levels, which can influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . At high doses, this compound may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can affect its pharmacokinetics and pharmacodynamics. Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with relevant biomolecules and exert its effects. The subcellular distribution of this compound is an important factor in understanding its mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13-11/h2-8H,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPYGLFNDYNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.